molecular formula C10H12BrNO B12276190 5-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol

5-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No.: B12276190
M. Wt: 242.11 g/mol
InChI Key: MPHSSXCLAAEXQX-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol is a chemical compound with the molecular formula C10H12BrNO It is a brominated derivative of tetrahydronaphthalen-2-ol and contains both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the bromination of tetrahydronaphthalen-2-ol followed by the introduction of an amino group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The brominated intermediate is then subjected to amination using reagents such as ammonia or amines under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of tetrahydronaphthalen-2-ol derivatives.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or Grignard reagents (RMgX) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-one, while reduction may produce 5-amino-5,6,7,8-tetrahydronaphthalen-2-ol .

Scientific Research Applications

5-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the presence of both amino and bromine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

5-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C10H12BrNO/c11-8-5-7-6(4-10(8)13)2-1-3-9(7)12/h4-5,9,13H,1-3,12H2

InChI Key

MPHSSXCLAAEXQX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)O)Br)N

Origin of Product

United States

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